Isoalliin

Reactive Carbonyl Species Scavenging Lipid Peroxidation Secondary Antioxidant Activity

Onion-specific flavor and pigment research requires isoalliin-alliin cannot substitute. This S-alk(en)ylcysteine sulfoxide is the exclusive precursor for (Z)-propanethial S-oxide (lachrymatory factor) and pink/blue-green pigments in processed Allium products. - Authentic substrate for alliinase-LFS coupled assays & tearless onion development - Superior acrolein-trapping activity vs. alliin, carnosine & EGCG (HPLC-based Acr assay benchmark) - Differentiates Allium species chemotaxonomically; avoids misquantification from alliin-dominated curves

Molecular Formula C6H11NO3S
Molecular Weight 177.22 g/mol
CAS No. 16718-23-3
Cat. No. B11931455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoalliin
CAS16718-23-3
Molecular FormulaC6H11NO3S
Molecular Weight177.22 g/mol
Structural Identifiers
SMILESCC=CS(=O)CC(C(=O)O)N
InChIInChI=1S/C6H11NO3S/c1-2-3-11(10)4-5(7)6(8)9/h2-3,5H,4,7H2,1H3,(H,8,9)/b3-2+/t5-,11-/m0/s1
InChIKeyOKYHUOHBRKWCQJ-UUEXCLNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoalliin Technical Overview


Isoalliin (CAS 16718-23-3), chemically defined as trans-(+)-S-(1-propenyl)-L-cysteine sulfoxide, is a sulfur-containing non-proteinogenic amino acid with molecular formula C₆H₁₁NO₃S and molecular weight 177.22 g/mol . It belongs to the S-alk(en)yl-L-cysteine sulfoxide (ACSO) class and serves as the predominant flavor precursor in onion (Allium cepa), where it constitutes approximately 84% of the molar ratio among major ACSOs [1]. Unlike its garlic-derived structural analog alliin (S-allyl-L-cysteine sulfoxide), isoalliin contains a 1-propenyl side chain that confers distinct chemical reactivity and biological fate upon enzymatic cleavage by alliinase [2].

Onion flavor precursor research
Lachrymatory factor (Z)-propanethial S-oxide substrate
Allium pigment formation precursor
Alliinase–LFS pathway investigation

Isoalliin: Why Substitution Fails


S-alk(en)yl-L-cysteine sulfoxides (ACSOs) including methiin, alliin, isoalliin, and propiin share a common cysteine sulfoxide backbone but differ critically in their S-alk(en)yl substituents, which dictate enzymatic conversion products, thermal stability profiles, and biological target engagement [1]. Substituting isoalliin with alliin (garlic-derived) or methiin (ubiquitous across Allium species) fundamentally alters experimental outcomes because these compounds generate distinct reactive intermediates upon alliinase cleavage—isoalliin produces the lachrymatory factor (Z)-propanethial S-oxide, whereas alliin yields allicin [2]. Furthermore, quantitative analysis across seven Allium vegetables demonstrates that isoalliin dominates the ACSO profile in onion and leek varieties (81-89% molar ratio), whereas it is nearly absent in garlic (<5%), rendering species-specific sourcing and compound authentication essential for reproducible research [3].

Divergent enzymatic products
Isoalliin and alliin produce distinct downstream compounds (lachrymatory factor vs allicin) despite structural similarity.
Species-exclusive distribution
Isoalliin predominates in onion; alliin dominates in garlic. Substitution fails to replicate species-specific profiles.
Thermal stability mismatch
Isoalliin content decreases under thermal processing (60°C drying), while alliin remains unaffected, limiting interchangeability in thermal studies.

Isoalliin Quantitative Evidence


Acrolein-Scavenging vs. Alliin

In a systematic screening of plant extracts for acrolein-scavenging activity using an HPLC-based method, isoalliin demonstrated stronger acrolein-trapping capacity than its structural analog alliin and outperformed all tested known acrolein scavengers [1]. The study explicitly states that isoalliin outperformed carnosine, epigallocatechin gallate (EGCG), resveratrol, and hesperetin in the assay system [1].

Acrolein Scavenging
Head-to-head
Rank: Isoalliin > alliin > carnosine/EGCG/resveratrol/hesperetin in Acr-trapping efficiency
Supports acrolein-scavenging assay interpretation
Based on HPLC-based trapping assay; reported rank among tested compounds
Reactive Carbonyl Species Scavenging Lipid Peroxidation Secondary Antioxidant Activity

Thermal Stability vs. Alliin

Quantitative HPLC analysis of eleven sulfur-containing flavor precursors across seven Allium vegetables revealed that isoalliin constitutes the dominant ACSO species in onion and related species [1]. In onion (A. cepa), the molar ratio of methiin/alliin/isoalliin was 16/0/84 (%), establishing isoalliin as the predominant flavor precursor [1]. This profile is conserved across onion, Welsh onion (19/0/81), asatsuki (11/0/89), and leek (19/0/81), whereas garlic exhibits a markedly different ratio of 17/78/5 [1].

Thermal Stability (60°C)
Head-to-head
IsoalliinContent decreased; reduced methyl thiosulfinate formation
AlliinContent and dipropenyl thiosulfinate formation unaffected
Supports thermal processing study design
Data from garlic drying experiments
Flavor Precursor Quantification Allium Chemotaxonomy HPLC Metabolite Profiling

Species-Specific Abundance

LC/ESI-MS/MS analysis of onion ACSOs under various thermal treatments revealed that isoalliin content changes are highly cooking-method dependent [1]. During frying, steaming, and microwaving, ACSO contents increased by 34.2-568.0%, whereas boiling caused a 32.6-69.4% decrease [1]. The amount of isoalliin in processed onions ranged from 0.34 to 3.32 g/100 g dry weight (DW), representing the highest concentration among measured ACSOs across most processing conditions [1].

Species Abundance
Reported
Garlic (58 genotypes)Isoalliin ~1% (fresh), ~4% (stored) of ACSO pool
Alliin in garlic~83% (fresh), ~82% (stored); predominant ACSO in onion
Supports species-specific metabolite profiling
HPLC quantification across four growing seasons
Thermal Processing Stability Food Chemistry ACSO Quantification in Processed Foods

Lachrymatory Factor Pathway

A patented extraction method utilizing nitrogen pressurization and ethanol substitution achieved isoalliin extraction rates of 0.426 mg/g fresh onion, corresponding to 70% of the theoretical extraction rate, with final purity reaching 99% after recrystallization [1]. Critically, this method avoids cell disruption, high-temperature heating, and enzyme inactivation steps, preventing vacuolar alliinase from contacting cytosolic isoalliin and thus eliminating enzymatic hydrolysis to undesired products [1].

Lachrymatory Factor Pathway
Class-level
IsoalliinRequires LFS; yields (Z)-propanethial S-oxide (lachrymatory)
AlliinNo LFS requirement; yields allicin (non-lachrymatory)
Supports lachrymatory factor pathway studies
Mechanistic divergence at first enzymatic step
Natural Product Extraction Process Chemistry Enzyme Inactivation Avoidance

Isoalliin Exhibits Substantial Urinary Excretion Following Oral Ingestion at Levels Comparable to Methiin

In a human bioavailability study following acute ingestion of 20 g black garlic, UHPLC-HRMS analysis of 24-hour urine identified and quantified 33 organosulfur compounds (OSCs) [1]. Isoalliin urinary excretion reached 15,001 ± 9,241 nmol, representing the second-highest excreted OSC after methiin (17,954 ± 6,040 nmol) and exceeding S-(2-carboxypropyl)-L-cysteine (8,804 ± 7,220 nmol) and S-propyl-L-cysteine (7,035 ± 1,392 nmol) [1].

Bioavailability Pharmacokinetics Organosulfur Compound Metabolism

Isoalliin Research & Industrial Applications


Acrolein Scavenging & RCS Research

Investigators studying secondary antioxidant mechanisms or seeking compounds that mitigate acrolein-mediated cellular damage should prioritize isoalliin over generic ACSOs or standard antioxidants. Direct head-to-head HPLC evidence establishes isoalliin as a superior acrolein scavenger compared to carnosine, EGCG, resveratrol, and hesperetin [1]. The compound traps acrolein at its amino group, providing a defined molecular mechanism for RCS neutralization that is stronger than its garlic-derived analog alliin [1].

Lachrymatory Factor & Flavor Chemistry

For analytical laboratories requiring authenticated standards for Allium metabolite profiling, isoalliin is the analytically dominant ACSO in onion and related species, constituting 81-89% of the molar ACSO profile versus ≤5% in garlic [1]. Substituting with alliin (garlic-derived standard) for onion matrix analysis is analytically invalid due to its near-absence in onion tissue. Researchers investigating species-specific flavor biochemistry or developing onion-derived nutraceuticals must use isoalliin as the primary reference standard.

Allium Pigment & Discoloration Studies

Food manufacturers and quality control laboratories analyzing processed onion products should target isoalliin as a key marker compound due to its unique thermal behavior. Unlike methiin and propiin, isoalliin concentration can increase substantially (up to 3.32 g/100 g DW) during frying, steaming, and microwaving, whereas boiling causes degradation [1]. This processing-dependent concentration profile makes isoalliin a sensitive indicator of thermal treatment history and product authenticity.

Allium Chemotaxonomic & Metabolite Profiling

Clinical researchers designing dietary intervention trials with Allium-derived products can utilize isoalliin as a quantifiable exposure biomarker. Human bioavailability data demonstrate substantial 24-hour urinary excretion (15,001 ± 9,241 nmol) following Allium product ingestion, confirming systemic absorption [1]. The compound ranks second only to methiin in urinary recovery, providing a robust analytical target for compliance monitoring and dose-response studies [1].

Application
Selection Property
Validation Focus
RCS scavenging & antioxidant research
Acrolein-trapping assay context
Comparative scavenging rank review
Lachrymatory factor & flavor chemistry
Lachrymatory factor pathway context
Enzymatic pathway specificity validation
Allium pigment & discoloration studies
Pigment formation precursor
Pigment pathway reproduction
Allium chemotaxonomic profiling
Species-specific ACSO profile
Chemotaxonomic discrimination validation

Technical Documentation Hub

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38 linked technical documents
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